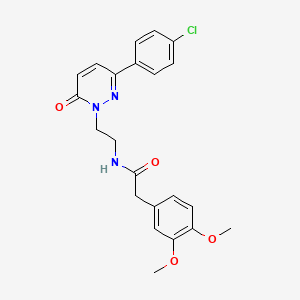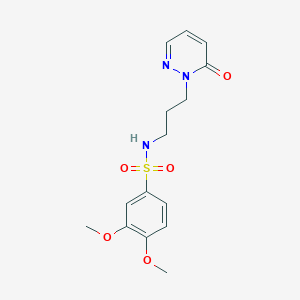
1-(benzyloxy)-N-(2,4-dichlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains several functional groups, including a benzyloxy group, a dichlorophenyl group, and a dihydropyridine group. These groups suggest that the compound may have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of a compound can be determined by various spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry (MS). These techniques can provide information about the types and numbers of atoms in the compound, as well as their connectivity .Chemical Reactions Analysis
The reactivity of a compound is determined by its functional groups. For example, the dichlorophenyl group in the compound may undergo nucleophilic aromatic substitution reactions, while the dihydropyridine group may participate in redox reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, boiling point, and solubility, can be predicted based on its structure. For example, the presence of polar functional groups in the compound suggests that it may be soluble in polar solvents .Aplicaciones Científicas De Investigación
Synthesis and Structure-Activity Relationship (SAR)
A study on the synthesis and SAR of dihydropyridines, including compounds similar to 1-(benzyloxy)-N-(2,4-dichlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, highlighted the preparation of analogs as potent and selective inverse agonists for specific receptors. This research underscores the importance of the structural modifications on the biological activities of these compounds (Meurer et al., 2005).
Material Synthesis
Another aspect of research on related compounds includes the synthesis and characterization of polyamides and other polymers. These materials, derived from similar chemical structures, exhibit unique properties such as solubility in polar solvents, thermal stability, and the formation of transparent, flexible films. These characteristics make them suitable for various applications in material science and engineering (Hsiao, Yang, & Chen, 2000).
Antimicrobial and Antioxidant Activities
Research on dihydropyridine derivatives, including those similar to 1-(benzyloxy)-N-(2,4-dichlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, has shown promising antimicrobial and antioxidant functions. These studies indicate the potential of such compounds in developing new antimicrobial agents with effective antioxidant properties (Ghorbani‐Vaghei et al., 2016).
Nootropic Potential
Investigations into nootropic agents have included the synthesis of various substituted 2-oxopyrrolidines and related compounds. These studies aim to explore the potential cognitive-enhancing effects of such chemicals, which could open new avenues in the treatment of cognitive disorders (Valenta et al., 1994).
Molecular Interaction Studies
In-depth molecular interaction studies have been conducted on analogs of 1-(benzyloxy)-N-(2,4-dichlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, particularly focusing on antagonist activities at certain receptors. These studies provide valuable insights into the binding mechanisms and structural requirements for receptor antagonism, aiding in the design of more effective therapeutic agents (Shim et al., 2002).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(2,4-dichlorophenyl)-2-oxo-1-phenylmethoxypyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N2O3/c20-14-8-9-17(16(21)11-14)22-18(24)15-7-4-10-23(19(15)25)26-12-13-5-2-1-3-6-13/h1-11H,12H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJTSNERRSYVCLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CON2C=CC=C(C2=O)C(=O)NC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(1-((3-Chloro-4-methylphenyl)sulfonyl)piperidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2681449.png)

![(E)-N-(benzo[d]thiazol-2-yl)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide](/img/structure/B2681451.png)







![(Z)-5-((2-((2-hydroxyethyl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-isopropyl-2-thioxothiazolidin-4-one](/img/structure/B2681469.png)
![6-(3-Fluorophenyl)-2-[1-[1-(oxan-4-yl)-5-oxopyrrolidine-3-carbonyl]azetidin-3-yl]pyridazin-3-one](/img/structure/B2681470.png)

